3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide
Overview
Description
“3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, an efficient synthesis of 4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide (nor-temozolomide) and in situ generation of the anion of nor-temozolomide from an N-3-hydroxymethyl derivative of temozolomide are reported .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H4N6O4 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Scientific Research Applications
Antitubercular Applications
Nitroimidazoles, a class of compounds closely related to "3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide," have shown exceptional promise as new antitubercular agents. The nitroimidazo-oxazole delamanid and the nitroimidazo-oxazine PA-824, both under clinical trials for tuberculosis treatment, exemplify the potential of these compounds in combating drug-sensitive and drug-resistant strains of tuberculosis. Research on TBA-354, a biaryl compound with a nitroimidazole core, demonstrates high bioavailability and potent bactericidal activity against Mycobacterium tuberculosis, underscoring the role of nitroimidazoles in next-generation antituberculosis therapy (A. Upton et al., 2014).
Applications in Neglected Tropical Diseases
The repositioning of antitubercular nitroimidazoles for neglected tropical diseases, particularly visceral leishmaniasis (VL), showcases the versatility of this chemical class. DNDI-VL-2098 emerged as a potential first-in-class drug candidate for VL after phenotypic screening revealed its effectiveness against kinetoplastid diseases. This highlights the ability to tailor the nitroimidazole scaffold for specific therapeutic targets, providing a pathway for developing new treatments for other neglected diseases (A. M. Thompson et al., 2016).
Future Directions
Imidazole, the core structure of “3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide”, has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, “this compound” and its derivatives may have potential for diverse applications, including drug development, material synthesis, and biological studies.
Mechanism of Action
Target of Action
The primary targets of 3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide are human tumor cells, including prostate cancer (PC-3, LNCaP and DU-145), breast cancer (T47D, MDA-MB-231) and colon cancer (HT-29, HCT-15) cells .
Mode of Action
The compound this compound interacts with its targets by inhibiting their growth .
Biochemical Pathways
The compound’s action results in dna damage, which can be repaired by o-6-methylguanine-dna methyltransferase (mgmt) expressed in some tumor cells . This is the primary mechanism of tumor resistance to alkylating agents, including this compound .
Pharmacokinetics
The compound is known to exhibit considerably enhanced water-solubility , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include significant growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines . For instance, compared with the control drug, one of the compounds showed more potent inhibitory activity against the breast cancer cell T47D .
Action Environment
The compound is known to be stable and highly soluble in water , suggesting that it may be influenced by the hydration state of the environment.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Future studies should focus on identifying any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies should focus on identifying any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-nitro-4-oxo-1H-imidazo[5,1-c][1,2,4]triazine-8-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6O4/c7-3(13)2-4-9-10-5(12(15)16)6(14)11(4)1-8-2/h1,9H,(H2,7,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMXYTFKFBVAEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2N1C(=O)C(=NN2)[N+](=O)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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